molecular formula C36H49Cl2N6O6S+ B1248288 Fasitibant CAS No. 869939-83-3

Fasitibant

Cat. No.: B1248288
CAS No.: 869939-83-3
M. Wt: 764.8 g/mol
InChI Key: FQVSDHOWSLEEKJ-LJAQVGFWSA-N
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Description

Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. Bradykinin is a peptide that plays a significant role in inflammatory processes, and its effects are mediated through the B2 receptor. This compound has been investigated for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis and other conditions characterized by excessive inflammation .

Preparation Methods

Fasitibant can be synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:

    Formation of the core structure: The core structure of this compound is built through a series of coupling reactions involving key intermediates.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.

    Purification and isolation: The final product is purified and isolated using techniques such as chromatography.

Industrial production methods for this compound involve optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Fasitibant undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Fasitibant has a wide range of scientific research applications, including:

Mechanism of Action

Fasitibant exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in mediating the effects of bradykinin, a peptide that promotes inflammation, pain, and vasodilation. By blocking the B2 receptor, this compound prevents bradykinin from exerting its pro-inflammatory effects, thereby reducing inflammation and pain. The molecular targets and pathways involved in this mechanism include the inhibition of cyclooxygenase-2 expression and the reduction of prostaglandin E2 release .

Comparison with Similar Compounds

Fasitibant is unique among bradykinin B2 receptor antagonists due to its high potency and selectivity. Similar compounds include:

    FR173657: Another bradykinin B2 receptor antagonist with a different chemical structure.

    Anatibant: A bradykinin B2 receptor antagonist with similar pharmacological properties.

    WIN64338: A compound that also targets the bradykinin B2 receptor but with different binding characteristics.

    Bradyzide: Another antagonist of the bradykinin B2 receptor with distinct structural features.

    CHEMBL442294: A compound with antagonistic activity against the bradykinin B2 receptor.

    JSM10292: A bradykinin B2 receptor antagonist with unique binding properties

This compound’s uniqueness lies in its high affinity for the bradykinin B2 receptor and its ability to effectively block the receptor’s activity, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVSDHOWSLEEKJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49Cl2N6O6S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236032
Record name Fasitibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869939-83-3
Record name (δS)-δ-Amino-4-[[4-[[[2,4-dichloro-3-[[(2,4-dimethyl-8-quinolinyl)oxy]methyl]phenyl]sulfonyl]amino]tetrahydro-2H-pyran-4-yl]carbonyl]-N,N,N-trimethyl-ε-oxo-1-piperazinepentanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869939-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fasitibant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869939833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasitibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15646
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasitibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASITIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WL827Z7AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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